Cas no 1810070-13-3 (5,8-Difluorochroman-4-amine hydrochloride)
5,8-Difluorochroman-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 5,8-Difluorochroman-4-amine hydrochloride
- 5,8-DIFLUOROCHROMAN-4-AMINE HCl
- AK172696
- AX8297104
- 5,8-DIFLUORO-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-AMINE HYDROCHLORIDE
- CS-0196888
- AKOS025395747
- 2H-1-Benzopyran-4-amine, 5,8-difluoro-3,4-dihydro-, hydrochloride (1:1)
- Y10811
- DS-8136
- 1810070-13-3
- 5,8-Difluorochroman-4-amine-hcl
- 5,8-Difluorochroman-4-aminehydrochloride
- EN300-134921
- DB-242207
- 5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
-
- MDL: MFCD28986160
- Inchi: 1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H
- InChI Key: NTWBGVNPHSHJNN-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=C(C2=C1C(CCO2)N)F
Computed Properties
- Exact Mass: 221.0418980g/mol
- Monoisotopic Mass: 221.0418980g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 191
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2
5,8-Difluorochroman-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FW698-250mg |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95+% | 250mg |
2831CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FW698-1g |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95+% | 1g |
7461CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FW698-100mg |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95+% | 100mg |
1450CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04815-250mg |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 250mg |
¥549.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X04815-100mg |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 100mg |
¥229.0 | 2024-07-18 | |
| Alichem | A449042821-1g |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 1g |
$739.88 | 2023-09-02 | |
| Chemenu | CM250543-1g |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 1g |
$653 | 2021-06-17 | |
| Chemenu | CM250543-1g |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 1g |
$653 | 2022-06-12 | |
| eNovation Chemicals LLC | Y1226265-5g |
5,8-Difluorochroman-4-amine hydrochloride |
1810070-13-3 | 95% | 5g |
$2500 | 2024-06-03 | |
| eNovation Chemicals LLC | D746740-100mg |
2H-1-Benzopyran-4-amine, 5,8-difluoro-3,4-dihydro-, hydrochloride (1:1) |
1810070-13-3 | 95+% | 100mg |
$85 | 2024-06-07 |
5,8-Difluorochroman-4-amine hydrochloride Related Literature
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 5,8-Difluorochroman-4-amine hydrochloride
Recent Advances in the Study of 5,8-Difluorochroman-4-amine hydrochloride (CAS: 1810070-13-3)
5,8-Difluorochroman-4-amine hydrochloride (CAS: 1810070-13-3) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its difluorinated chroman scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a precursor in the synthesis of novel bioactive molecules. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential clinical applications.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 5,8-Difluorochroman-4-amine hydrochloride, highlighting its improved yield and purity through a novel catalytic hydrogenation process. The researchers demonstrated that the compound's unique fluorination pattern enhances its metabolic stability and bioavailability, making it a viable candidate for further drug development. Additionally, the study identified key interactions between the compound and specific neurotransmitter receptors, suggesting its potential utility in treating neurological disorders such as depression and anxiety.
In another recent investigation, a team of researchers from the University of Cambridge investigated the compound's role as a building block for the development of selective serotonin reuptake inhibitors (SSRIs). Their findings, published in ACS Chemical Neuroscience, revealed that 5,8-Difluorochroman-4-amine hydrochloride exhibits a high affinity for serotonin transporters, with minimal off-target effects. This selectivity could pave the way for the development of next-generation antidepressants with improved efficacy and reduced side effects.
Further studies have explored the compound's potential in oncology. A 2024 preprint from Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5,8-Difluorochroman-4-amine hydrochloride exhibit potent inhibitory effects on certain cancer cell lines, particularly those associated with breast and lung cancers. The researchers attributed this activity to the compound's ability to interfere with key signaling pathways involved in cell proliferation and apoptosis. These findings underscore the versatility of 5,8-Difluorochroman-4-amine hydrochloride as a scaffold for designing targeted therapies.
Despite these advancements, challenges remain in the clinical translation of 5,8-Difluorochroman-4-amine hydrochloride. Issues such as scalability of synthesis, long-term toxicity profiles, and formulation stability need to be addressed in future research. However, the compound's unique chemical properties and broad therapeutic potential make it a compelling subject for ongoing investigation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development and eventual application in clinical settings.
In conclusion, 5,8-Difluorochroman-4-amine hydrochloride (CAS: 1810070-13-3) represents a promising avenue for drug discovery and development. Its multifaceted pharmacological profile and structural versatility position it as a valuable tool for addressing unmet medical needs in neurology, oncology, and beyond. Continued research into its mechanisms of action and optimization of its pharmacokinetic properties will be critical in unlocking its full therapeutic potential.
1810070-13-3 (5,8-Difluorochroman-4-amine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)